Tamsulosin Sulfonic Acid

描述

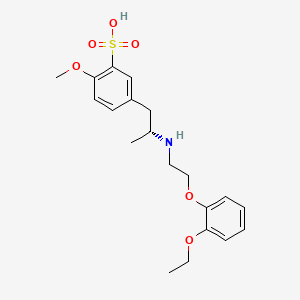

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO6S/c1-4-26-17-7-5-6-8-18(17)27-12-11-21-15(2)13-16-9-10-19(25-3)20(14-16)28(22,23)24/h5-10,14-15,21H,4,11-13H2,1-3H3,(H,22,23,24)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUVUSHDPGCUNJ-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1OCCN[C@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858418 | |

| Record name | 5-[(2R)-2-{[2-(2-Ethoxyphenoxy)ethyl]amino}propyl]-2-methoxybenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890708-67-5 | |

| Record name | 5-[(2R)-2-{[2-(2-Ethoxyphenoxy)ethyl]amino}propyl]-2-methoxybenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanisms of Formation and Degradation Pathways Leading to Tamsulosin Sulfonic Acid

Investigation of Forced Degradation Conditions Yielding Tamsulosin (B1681236) Sulfonic Acid

Forced degradation studies are essential for elucidating the chemical stability of a drug substance. These studies involve subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products and formation pathways. jbclinpharm.org The stability of Tamsulosin under such conditions has been the subject of numerous studies, with some conflicting findings.

The following table summarizes the results from various forced degradation studies on Tamsulosin.

Interactive Data Table: Summary of Forced Degradation Studies on Tamsulosin

| Stress Condition | Parameters | Observed Degradation | Source |

|---|---|---|---|

| Acidic Hydrolysis | 3 M HCl, 1 hr | 7.54% degradation | scholarsresearchlibrary.com |

| 0.1 N HCl, 1 hr | Degradation observed | jbclinpharm.org | |

| 2 M HCl, 25°C, 36 hrs | Limited degradation | ijpsonline.com | |

| - | Stable | nih.gov | |

| Basic Hydrolysis | 0.5 M NaOH, 1 hr | 4.88% degradation | scholarsresearchlibrary.com |

| 0.1 N NaOH, 1 hr | Significant degradation | jbclinpharm.org | |

| 2 M NaOH, 25°C, 36 hrs | Limited degradation | ijpsonline.com | |

| - | Susceptible to degradation | asianpubs.org | |

| Oxidative Stress | 30% H₂O₂, 4 hrs | 58.70% degradation | scholarsresearchlibrary.com |

| 10% H₂O₂, 60°C, 40 min | Significant degradation | ijpsonline.com | |

| 3% H₂O₂, 24 hrs | Mild degradation | asianpubs.org | |

| Thermal Degradation | 100°C, 48 hrs | Stable | scholarsresearchlibrary.com |

| 80°C, 72 hrs | Limited degradation | ijpsonline.com | |

| Dry Heat (60°C, 72 hrs) & Wet Heat (90°C, 6 hrs) | No degradation | asianpubs.org | |

| Wet Heat | Degradation observed | sphinxsai.com | |

| Photolytic Degradation | Deuterium lamp (254 nm), 72 hrs | Significant degradation | ijpsonline.com |

| UV light (254 nm), 72 hrs | Significant degradation | ijpsr.comresearchgate.net | |

| UV light (254 nm) | Stable | scholarsresearchlibrary.comsphinxsai.com | |

| - | Stable | asianpubs.org |

Tamsulosin demonstrates significant susceptibility to oxidative degradation. scholarsresearchlibrary.comijpsonline.comasianpubs.org Studies have consistently shown that exposure to hydrogen peroxide (H₂O₂) leads to the formation of multiple degradation products. In one investigation, treatment with 30% H₂O₂ for four hours resulted in 58.70% degradation of the active ingredient. scholarsresearchlibrary.com Another study using 10% H₂O₂ also reported significant degradation. ijpsonline.com While oxidative conditions can lead to various molecular changes, such as the breakage of a C-N bond, the sulfonamide group is also a potential site for oxidative reactions that could contribute to the formation of sulfonic acid derivatives. ijpsonline.com

The effect of heat on Tamsulosin stability is also a subject of conflicting reports. Some studies have found the drug to be stable when exposed to dry heat at 100°C for 48 hours or under conditions of both dry and wet heat (up to 90°C). scholarsresearchlibrary.comasianpubs.org Similarly, limited degradation was observed in an aqueous solution at 80°C for 72 hours. ijpsonline.com However, other investigations have reported that Tamsulosin does undergo degradation upon treatment with wet heat, suggesting that in the presence of moisture, thermal stress can induce hydrolytic pathways. sphinxsai.com

Exposure to light, particularly ultraviolet (UV) light, has been shown to be a significant factor in the degradation of Tamsulosin. ijpsonline.comnih.govijpsr.com One study noted that under photolytic degradation, only structural modification of the Tamsulosin molecule occurred, rather than its breakdown into smaller components. researchgate.net Research using a 254 nm light source confirmed that direct photoinduced decomposition is an efficient degradation pathway. ijpsonline.com However, in contrast, other studies have reported that Tamsulosin is stable when exposed to UV light. scholarsresearchlibrary.comasianpubs.orgsphinxsai.com These differing results highlight the importance of specific conditions, such as the solvent, light intensity, and wavelength, in photostability testing.

Tamsulosin generally shows a greater propensity for degradation under basic conditions compared to acidic ones. Multiple studies confirm its susceptibility to alkaline hydrolysis. jbclinpharm.orgscholarsresearchlibrary.comasianpubs.orgsphinxsai.com A degradation of 4.88% was observed after one hour in 0.5 M sodium hydroxide (B78521). scholarsresearchlibrary.com However, as with other stress conditions, some research indicates that the degradation is limited, depending on the specific parameters of concentration and temperature. ijpsonline.com The hydrolysis of the sulfonamide moiety to form Tamsulosin Sulfonic Acid is a plausible degradation pathway under basic conditions.

Proposed Chemical Reaction Mechanisms for Sulfonic Acid Formation

The formation of this compound from Tamsulosin involves the hydrolysis of the sulfonamide functional group (-SO₂NH₂) to a sulfonic acid functional group (-SO₂OH). This reaction is a known chemical transformation for sulfonamide-containing compounds. wikipedia.org

The proposed mechanism, particularly under hydrolytic (acidic or basic) conditions, involves a nucleophilic attack on the sulfur atom of the sulfonamide group.

Under acidic conditions , the nitrogen atom of the sulfonamide can be protonated, making the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.

Under basic conditions , a hydroxide ion (OH⁻), a strong nucleophile, directly attacks the sulfur atom.

In both scenarios, the reaction proceeds through a transient intermediate state. This leads to the cleavage of the sulfur-nitrogen (S-N) bond and the formation of a new sulfur-oxygen (S-O) bond, releasing ammonia (B1221849) and yielding the corresponding sulfonic acid. While forced degradation studies on Tamsulosin have identified numerous degradation products, the specific mechanistic steps for the formation of this compound are inferred from this general principle of sulfonamide hydrolysis. researchgate.netacs.orgresearchgate.net

Elucidation of Precursor Transformations

The formation of this compound originates from two primary precursors: the Tamsulosin molecule itself via degradation, and various sulfonated compounds that serve as intermediates in its synthesis.

Degradation of Tamsulosin: Forced degradation studies have demonstrated that Tamsulosin can convert to its sulfonated derivative under several conditions. The primary precursor in this context is the Tamsulosin molecule, which undergoes transformation at its sulfonamide group.

Acidic Degradation: The acidic hydrolysis of Tamsulosin has been identified as a direct pathway to yielding its sulfonated derivative, this compound. nih.govresearchgate.net This suggests that the sulfonamide bond is susceptible to cleavage under acidic conditions, resulting in the corresponding sulfonic acid. However, some studies report that Tamsulosin is stable under acid hydrolytic stress, indicating that the reaction kinetics may be highly dependent on the specific conditions, such as temperature and acid concentration. nih.gov

Oxidative Degradation: Exposure of Tamsulosin to oxidative conditions is another significant pathway for the formation of sulfonic acid derivatives. Oxidation can occur at the sulfonamide functional group, leading to the creation of this compound. researchgate.net This degradation has been observed in the presence of oxidizing agents like hydrogen peroxide.

Formation during Synthesis: Certain synthetic routes for Tamsulosin utilize sulfonic acid intermediates, which are precursors to the final sulfonamide structure.

Sulfonation of Phenyl-ethylamine Precursors: Patented processes for synthesizing Tamsulosin describe a key step where a precursor amine, such as R,R-[2-(4-methoxy-phenyl)-1-methyl-ethyl]-(1-phenyl-ethyl)-amine, is reacted with chlorosulfonic acid. hovione.comgoogle.com This reaction directly creates a benzenesulfonic acid derivative, which is then carried through subsequent steps to produce Tamsulosin. hovione.comgoogle.com Incomplete conversion in the final amidation step could result in the sulfonic acid being present as an impurity.

Intermediates Identification and Characterization

During the synthesis of Tamsulosin, several sulfonic acid intermediates are formed and characterized. These are not degradation products but rather planned steps in the chemical synthesis. The identification of these intermediates is crucial for understanding the potential sources of this compound as a process-related impurity.

A key synthetic strategy involves the creation of a sulfonic acid moiety on a precursor molecule, which is later converted to the sulfonamide group of Tamsulosin. google.com The process involves reacting an intermediate with an halogenating agent to obtain a sulfonyl chloride, which is then reacted with ammonia to yield Tamsulosin. hovione.comgoogle.com

Key identified sulfonic acid intermediates in one such synthetic pathway are detailed in the table below. google.com

| Intermediate Compound Name | Role in Synthesis |

|---|---|

| R,R-2-methoxy-5-[2-(1-phenyl-ethylamino)-propyl]-benzenesulfonic acid | Product of the initial sulfonation step with chlorosulfonic acid. hovione.comgoogle.com |

| R-(−)-5-(2-amino-propyl)-2-methoxy-benzenesulfonic acid | Formed after hydrogenolysis of the preceding intermediate. hovione.comgoogle.com |

| 5-{(2R)-2-[2-(2-ethoxy-phenoxy)-ethylamino]-propyl}-2-methoxy-benzenesulfonic acid | Formed by reacting the previous amine with 2-(2-ethoxyphenoxy)ethyl halide; this is the direct sulfonic acid analogue of Tamsulosin. hovione.comgoogle.com |

| 5-{(2R)-2-[2-(2-ethoxy-phenoxy)-ethylamino]-propyl}-2-methoxy-benzenesulfonyl chloride | Formed by halogenating the corresponding sulfonic acid; direct precursor to the final amidation step. google.com |

Influence of Environmental and Process Parameters on Formation Kinetics

The rate at which this compound forms is significantly influenced by various environmental and process parameters. These factors can either promote the degradation of Tamsulosin into its sulfonic acid derivative or affect the efficiency of synthetic steps, potentially leaving sulfonic acid intermediates as impurities.

Forced degradation studies provide insight into the conditions that accelerate the formation of this compound from Tamsulosin. nih.gov The European Pharmacopoeia acknowledges the presence of sulfonic acid derivatives and sets limits for them, such as ≤0.15%, underscoring the importance of controlling formation kinetics.

The following table summarizes findings from stress studies on Tamsulosin.

| Parameter/Condition | Specifics | Effect on Tamsulosin/Formation of Sulfonic Acid | Reference |

|---|---|---|---|

| Acidic Hydrolysis | Exposure to acidic conditions. | Reported to yield the sulfonated derivative. | nih.govresearchgate.net |

| Oxidative Stress | Exposure to 3% H₂O₂ at 25°C for 24 hours. | Induces oxidation at the sulfonamide group, forming sulfonic acid derivatives. | |

| Basic Hydrolysis | Exposure to basic conditions. | Significant degradation of Tamsulosin observed. | nih.gov |

| Photolytic Stress | Exposure to UV light (254 nm) for 48 hours. | Significant degradation of Tamsulosin observed. | nih.gov |

| Thermal Stress | Heating above 150°C. | Causes decomposition. Significant degradation also noted under other thermal stress tests. | nih.gov |

| pH (during synthesis) | Controlling reaction pH. | Can mitigate the formation of oxidative degradation products like sulfonic acids. | |

| Temperature (during synthesis) | Sulfonation step carried out at -30°C to 10°C. | Low temperatures are preferred for the controlled reaction with chlorosulfonic acid to form sulfonic acid intermediates. | google.com |

Compound Nomenclature

Synthesis and Preparation of Tamsulosin Sulfonic Acid for Reference and Research Applications

Chemical Synthesis Methodologies for Analytical Reference Standards

The creation of Tamsulosin (B1681236) Sulfonic Acid as a reference standard necessitates synthetic methods that are both reliable and can produce material of very high purity. The primary approaches involve the modification of Tamsulosin or a multi-step pathway using appropriate precursors.

Development of Synthetic Routes for Structural Elucidation

The synthesis of Tamsulosin Sulfonic Acid is primarily approached through the chemical degradation of Tamsulosin, as the sulfonic acid is a known oxidative degradation product. researchgate.net This directed synthesis serves to produce an authentic standard for structural confirmation and for use in analytical methods designed to detect it as an impurity in the active pharmaceutical ingredient (API).

One logical synthetic pathway is the controlled oxidation of Tamsulosin . The sulfonamide group in the Tamsulosin molecule is susceptible to oxidative cleavage, which can be harnessed to form the corresponding sulfonic acid. This process requires careful selection of an oxidizing agent and reaction conditions to selectively target the sulfonamide without degrading other parts of the molecule.

An alternative, though more complex, route involves a multi-step synthesis starting from precursors already containing the sulfonic acid moiety. This approach mirrors aspects of the synthesis of Tamsulosin itself. For instance, a process could begin with a substituted phenylacetone (B166967) derivative that includes a sulfonic acid group. This intermediate would then undergo a series of reactions, such as reductive amination with 2-(2-ethoxyphenoxy)ethylamine, to construct the final molecule. acs.orgchemicalbook.com While more laborious, this method can offer greater control over the final product's purity by avoiding the harsh oxidative conditions that might generate additional by-products.

Optimization of Reaction Conditions for Purity and Yield

To generate a reference standard of high purity and in sufficient quantity, optimization of the synthetic process is critical. When using the oxidative route from Tamsulosin, key parameters must be precisely controlled.

Oxidizing Agent: The choice and concentration of the oxidizing agent are paramount. Strong oxidants may cause unwanted side reactions, while weak ones may lead to incomplete conversion.

Temperature and Time: Reaction temperature and duration must be carefully monitored to drive the reaction to completion while minimizing the formation of degradation by-products. For many organic reactions, including sulfonations, initial cooling (e.g., 0-10 °C) is often employed to control the initial exothermic reaction, followed by a period at a specific temperature to ensure completion. acs.orgepo.org

Solvent and pH: The solvent system and pH can influence reaction kinetics and the stability of both the reactant and the product. Aprotic solvents are often used in related syntheses to avoid interference with the reaction intermediates.

For multi-step syntheses, each step must be optimized for yield and purity, ensuring that intermediates meet strict quality criteria before proceeding to the next stage. This systematic approach minimizes the purification burden of the final product.

Isolation and Purification Techniques for Synthetic this compound

Following synthesis, the crude this compound must be isolated from the reaction mixture and purified to meet the stringent requirements of an analytical reference standard (>95% purity). lgcstandards.com Chromatographic techniques are the most effective methods for this purpose.

Modern analytical procedures often rely on impurity profiling to ensure the safety and efficacy of pharmaceutical formulations. nih.gov Preparative High-Performance Liquid Chromatography (HPLC) is a primary tool for isolating impurities like this compound. Analytical HPLC methods developed for detecting this impurity can be scaled up for preparative purposes. These methods typically use a reversed-phase column with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer (such as sodium dihydrogen phosphate (B84403) or octanesulfonic acid sodium salt). nih.govuspnf.com

Column chromatography using silica (B1680970) gel is another established technique for purification. The separation is achieved by selecting an appropriate solvent system (eluent) that allows the components of the crude mixture to move through the column at different rates. For instance, a solvent system of ethyl acetate (B1210297), methanol (B129727), and ammonia (B1221849) has been used to purify Tamsulosin base, and similar systems can be adapted for its sulfonic acid derivative.

Other potential purification methods include:

Recrystallization: If a suitable solvent or solvent mixture can be found, recrystallization can be a highly effective method for enhancing purity. This may involve converting the sulfonic acid to a salt to improve its crystalline properties. google.com

Extraction: Liquid-liquid extraction is used to remove impurities based on their differential solubility in immiscible solvents, often as a preliminary clean-up step before chromatography. acs.org

The table below summarizes typical chromatographic conditions used for the analysis and purification of Tamsulosin and its impurities.

| Parameter | HPLC Method 1 | HPLC Method 2 | HPTLC Method |

| Stationary Phase | Zorbax SB C18 (250 × 4.6 mm, 5 µm) nih.gov | C18 (250 x 4.6 mm) researchgate.net | Silica gel 60 F254 plates nih.gov |

| Mobile Phase | Gradient elution with 10.0 mM sodium dihydrogen phosphate (pH 3.0) and methanol nih.gov | Isocratic elution with 0.05N potassium dihydrogen orthophosphate and Acetonitrile (B52724) (55:45) researchgate.net | Ethyl acetate:butanol:glacial acetic acid (10.0:0.4:0.1, by volume) nih.gov |

| Flow Rate | 0.8 mL/min nih.gov | 1.0 mL/min researchgate.net | Not Applicable |

| Detection | UV at 225 nm nih.gov | UV at 275 nm researchgate.net | UV at 225 nm nih.gov |

This table presents data from analytical methods that can be adapted for preparative purification.

Characterization of Synthetic this compound to Confirm Identity and Purity

To serve as a reference standard, the identity and purity of the synthesized this compound must be unequivocally confirmed. This is accomplished using a combination of spectroscopic and chromatographic methods. A Certificate of Analysis for a commercial reference standard indicates a purity of over 95% as determined by HPLC. lgcstandards.com

Physico-Chemical Properties

| Property | Value | Source |

| IUPAC Name | 5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonic acid | nih.gov |

| CAS Number | 890708-67-5 | nih.govpharmaffiliates.comaquigenbio.com |

| Molecular Formula | C20H27NO6S | nih.govpharmaffiliates.comaquigenbio.com |

| Molecular Weight | 409.5 g/mol | nih.govpharmaffiliates.comaquigenbio.com |

Spectroscopic Characterization

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. The analysis would be expected to show a molecular ion peak corresponding to the calculated exact mass (409.1559 g/mol ). researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure. While specific spectral data for this compound is not widely published, the spectra would be expected to show characteristic signals for the aromatic protons, the ethoxy group, the methoxy (B1213986) group, and the aliphatic chain, with shifts influenced by the strongly electron-withdrawing sulfonic acid group.

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the S=O and O-H stretches of the sulfonic acid group, in addition to bands for C-O-C ether linkages, aromatic C-H, and aliphatic C-H bonds.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the reference standard. nih.govjapsonline.com Using a validated, stability-indicating method, the percentage purity is calculated by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. A reference standard should exhibit a single major peak with minimal secondary peaks, and its purity is typically required to be 95% or higher. lgcstandards.com

Advanced Analytical Characterization and Quantification Methodologies for Tamsulosin Sulfonic Acid

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic methods are central to the analytical workflow for Tamsulosin (B1681236) and its impurities, providing the necessary resolution and sensitivity for accurate measurements.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) configuration, stands as a cornerstone for the analysis of Tamsulosin and the identification of related substances like Tamsulosin Sulfonic Acid.

Stability-indicating methods are crucial for determining the purity of a drug substance in the presence of its degradation products. For Tamsulosin, several stability-indicating RP-HPLC methods have been developed to separate it from impurities, including this compound. researchgate.netasianpubs.org These methods involve subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal degradation to ensure that any resulting degradants are effectively separated from the parent drug. researchgate.netasianpubs.orgjbclinpharm.org

One such method utilized a reversed-phase Lichrocart / Lichrosphere C18 column with a mobile phase of acetonitrile (B52724) and water, demonstrating effective separation of Tamsulosin from its degradation products. researchgate.netjbclinpharm.orgnih.gov Under alkaline stress conditions (0.1N NaOH), Tamsulosin shows degradation, and the resulting chromatograms indicate the formation of impurities that are well-resolved from the main Tamsulosin peak. jbclinpharm.org Similarly, acid treatment (0.1N HCl) also leads to degradation, with the remaining drug being quantifiable. researchgate.net The ability of these methods to separate the drug from its degradation products, including this compound, confirms their stability-indicating nature. researchgate.netasianpubs.org

Table 1: Forced Degradation Studies of Tamsulosin Hydrochloride

| Stress Condition | Observations | Reference |

|---|---|---|

| Acid Hydrolysis (0.1N HCl) | Degradation observed, with remaining drug quantifiable. | researchgate.net |

| Alkaline Hydrolysis (0.1N NaOH) | Significant degradation observed. | asianpubs.orgjbclinpharm.org |

| Oxidation (e.g., 10% H2O2) | Degradation observed. | asianpubs.orgijpsonline.com |

| Photolysis (UV light) | No significant degradation observed in some studies. | asianpubs.org |

To achieve optimal separation of Tamsulosin from its closely related impurities, including this compound, gradient elution is often employed in RP-HPLC methods. ijpsonline.comresearchgate.netresearchgate.net This technique involves changing the composition of the mobile phase during the chromatographic run, which helps in resolving complex mixtures.

For instance, a gradient method using a mobile phase consisting of a buffer (10.0 mM sodium dihydrogen phosphate (B84403), pH 3.0) and methanol (B129727) has been successfully used to separate Tamsulosin, this compound, and other related impurities. researchgate.net Another study utilized a gradient elution with a mobile phase of ammonium (B1175870) acetate (B1210297) solution and a mixture of acetonitrile-methanol on a C18 column to separate five possible related substances in Tamsulosin Hydrochloride capsules. ijpsonline.com The optimization of the gradient profile, including the initial and final solvent compositions and the rate of change, is critical for achieving baseline separation of all components.

Table 2: Example of a Gradient Elution Program for Tamsulosin and Related Substances

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |

|---|---|---|

| 0 | 95 | 5 |

| 10 | 70 | 30 |

| 20 | 40 | 60 |

| 25 | 20 | 80 |

| 30 | 95 | 5 |

This is a representative table; specific gradients vary between methods.

The choice of column chemistry and stationary phase is a critical factor in the successful separation of Tamsulosin and this compound. C18 columns are the most commonly used stationary phases in RP-HPLC for this purpose. jbclinpharm.orgijpsonline.comresearchgate.netjapsonline.com These columns, packed with silica (B1680970) particles chemically bonded with octadecylsilane, provide a hydrophobic surface that interacts with the analytes.

Different brands and specifications of C18 columns, such as Lichrocart / Lichrosphere, Zorbax SB-C18, and Phenomenex C18, have been reported in various studies. jbclinpharm.orgijpsonline.comresearchgate.net The selection of a specific C18 column can influence the selectivity and resolution of the separation. For example, a Zorbax SB-C18 column (250 × 4.6 mm, 5 µm) was used with a gradient of sodium dihydrogen phosphate buffer and methanol to separate Tamsulosin and its impurities. researchgate.net Another method employed a Phenomenex C18 column (4.6×250 mm, 5.0 μm) with a gradient of ammonium acetate and acetonitrile-methanol. ijpsonline.com The particle size of the stationary phase (e.g., 3.5 µm or 5 µm) also plays a role, with smaller particles generally providing higher efficiency and resolution. magtechjournal.com

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC in terms of speed, resolution, and sensitivity. By using columns with smaller particle sizes (typically sub-2 µm), UHPLC systems can operate at higher pressures, leading to faster analyses and better separation efficiency.

A UHPLC method was developed for the simultaneous determination of Tamsulosin hydrochloride and Tadalafil. ijrti.org This method utilized an X-Bridge C18 column (4.6 × 50 mm, 3 µm) and an isocratic mobile phase, achieving a short run time of 5 minutes. ijrti.org The retention times for Tamsulosin and Tadalafil were 2.5 and 3.1 minutes, respectively, highlighting the speed of UHPLC analysis. ijrti.org While this study focused on a combination product, the principles of UHPLC can be readily applied to the analysis of Tamsulosin and its impurities like this compound, offering the potential for more rapid and efficient quality control testing.

High-Performance Thin-Layer Chromatography (HPTLC) and TLC-Densitometry

High-Performance Thin-Layer Chromatography (HPTLC) coupled with densitometric scanning is another valuable technique for the quantification of Tamsulosin and the identification of its impurities. HPTLC offers the advantages of high sample throughput, low solvent consumption, and the ability to analyze multiple samples simultaneously.

Several HPTLC methods have been developed for Tamsulosin. researchgate.netnih.govnih.gov One method used HPTLC silica gel 60 F254 plates as the stationary phase with a mobile phase of ethyl acetate:butanol:glacial acetic acid (10.0:0.4:0.1, by volume) for the separation of Tamsulosin, Solifenacin (B1663824), and their related impurities, including this compound. researchgate.net Densitometric scanning was performed at 225.0 nm for quantification. researchgate.net

Another HPTLC method was developed for the simultaneous determination of Tamsulosin and Mirabegron, using a mobile phase of methanol‒ethyl acetate-ammonia (3:7:0.1, v/v) and detection at 270 nm. nih.gov The method was validated for linearity, with a limit of quantitation (LOQ) of 0.15 µ g/band for Tamsulosin. nih.gov These methods demonstrate the utility of HPTLC-densitometry for the routine analysis of Tamsulosin and its related substances.

Table 3: HPTLC Method Parameters for Tamsulosin Analysis

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Stationary Phase | HPTLC silica gel 60 F254 | TLC silica gel 60 F254 |

| Mobile Phase | Ethyl acetate:butanol:glacial acetic acid (10.0:0.4:0.1, by volume) | Methanol‒ethyl acetate-ammonia (3:7:0.1, v/v) |

| Detection Wavelength | 225.0 nm | 270 nm |

| Analytes | Tamsulosin, Solifenacin, this compound, and other impurities | Tamsulosin and Mirabegron |

| Reference | researchgate.net | nih.gov |

Mobile Phase System Development for Optimal Resolution

The effective separation of this compound from the parent drug and other related impurities is predominantly achieved through reverse-phase high-performance liquid chromatography (RP-HPLC) and high-performance thin-layer chromatography (HPTLC). The development of a suitable mobile phase is paramount for achieving optimal resolution and peak shape.

Several studies have focused on optimizing the mobile phase composition for the analysis of Tamsulosin and its impurities. For HPLC methods, a common approach involves using a C18 column, such as a Zorbax SB C18 or Kromasil C-18, with a gradient or isocratic elution system. A frequently employed mobile phase consists of a mixture of an aqueous buffer and an organic modifier. For instance, a gradient system utilizing 10.0 mM sodium dihydrogen phosphate adjusted to a pH of 3.0 with phosphoric acid and methanol has proven effective. Another method uses a buffer and acetonitrile in a 65:35 ratio. The pH of the aqueous phase is a critical parameter, with acidic conditions (e.g., pH 3.0) often favored to ensure the ionization state of the analytes is controlled, leading to better retention and peak symmetry.

For HPTLC, a different solvent system is required. A mobile phase composed of ethyl acetate, butanol, and glacial acetic acid in a ratio of 10.0:0.4:0.1 by volume has been successfully used for the separation of this compound on silica gel 60 F254 plates.

Table 1: Examples of Mobile Phase Systems for this compound Analysis

| Analytical Technique | Stationary Phase | Mobile Phase Composition | pH | Detection |

|---|---|---|---|---|

| HPLC | Zorbax SB C18 (250 x 4.6 mm, 5 µm) | 10.0 mM Sodium Dihydrogen Phosphate and Methanol (gradient) | 3.0 | 225 nm |

| HPLC | Kromasil C-18 | Buffer and Acetonitrile (65:35 v/v) | - | 225 nm |

| HPTLC | Silica Gel 60 F254 | Ethyl Acetate:Butanol:Glacial Acetic Acid (10.0:0.4:0.1 v/v/v) | - | 225 nm |

| HPLC | X-Bridge C18 | Acetonitrile : Phosphate Buffer : Triethylamine (60:40:0.02 v/v/v) | 8.0 | 210 nm |

Spectroscopic and Spectrometric Techniques for Structural Elucidation and Confirmation

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the identification and structural confirmation of pharmaceutical impurities. For this compound, LC-MS provides highly sensitive and specific detection. The molecular formula of this compound is C₂₀H₂₇NO₆S, corresponding to a monoisotopic mass of approximately 409.1559 g/mol .

Electrospray ionization (ESI) is a common ionization technique used for this analysis, typically in positive ion mode. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns, which provides definitive structural information. The fragmentation of the parent drug, Tamsulosin, has been shown to involve the loss of the 2-(o-ethoxyphenoxy)-ethyl amine moiety, resulting in characteristic fragment ions at m/z 228 and m/z 200, which correspond to the 2-methoxy-5-benzenesulfonamide portion of the molecule. While specific fragmentation data for this compound is not widely published, a similar fragmentation pathway is anticipated.

Multiple Reaction Monitoring (MRM) is a quantitative technique used in LC-MS/MS. For Tamsulosin, mass transitions such as m/z 409 → 228 and m/z 410.4 → 148.6 have been utilized for its quantification, demonstrating the utility of this approach for sensitive and specific measurement.

Table 2: Mass Spectrometric Parameters for Tamsulosin and this compound

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Ionization Mode | Key Fragmentation Pathway (Tamsulosin) | MRM Transitions (Tamsulosin) |

|---|---|---|---|---|---|

| This compound | C₂₀H₂₇NO₆S | 409.15590875 | ESI (+) | - | - |

| Tamsulosin | C₂₀H₂₈N₂O₅S | 408.1722 | ESI (+) | Loss of 2-(o-ethoxyphenoxy)-ethyl amine moiety | m/z 409 → 228, m/z 410.4 → 148.6 |

UV-Vis spectroscopy is a fundamental technique used for the detection and quantification of aromatic compounds in HPLC analysis. The Tamsulosin molecule contains a substituted benzene (B151609) ring, which acts as a chromophore, absorbing light in the UV region. Both Tamsulosin and its sulfonic acid derivative share this chromophoric system.

The UV spectrum of Tamsulosin in various solvents shows absorption maxima that are utilized for its detection in chromatographic methods. Commonly reported detection wavelengths include 225 nm and 275 nm. The choice of wavelength can depend on the mobile phase composition and the desire to maximize sensitivity while minimizing interference from other components. The UV spectrum is a critical component in the development of spectrophotometric and chromatographic assays.

Table 3: UV-Vis Spectroscopic Data for Tamsulosin Analysis

| Analyte | Method | Wavelength (λmax) | Application |

|---|---|---|---|

| Tamsulosin and Impurities | HPLC | 225 nm | Quantification and Impurity Profiling |

| Tamsulosin | HPLC | 275 nm | Stability-Indicating Assays |

| Tamsulosin | UV-Spectrophotometry | 224 nm | Estimation in Formulations |

| Tamsulosin | HPTLC | 270 nm | Simultaneous Determination with other drugs |

For Tamsulosin, ¹H NMR spectra typically show signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the ethyl and propyl side chain protons, and the amine protons. In a deuterated dimethylsulfoxide (DMSO-d₆) solvent, the aromatic protons would appear in the downfield region (around 6.9-7.7 ppm), the methoxy group as a singlet around 3.9 ppm, and the aliphatic protons of the side chains at various upfield positions.

For this compound, the key difference would be the replacement of the sulfonamide (-SO₂NH₂) group with a sulfonic acid (-SO₃H) group. This structural change would primarily affect the electronic environment of the aromatic ring, potentially causing shifts in the signals of the aromatic protons. The acidic proton of the sulfonic acid group would likely be observable, though its chemical shift could be highly dependent on the solvent and concentration.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the sulfonic acid group, the aromatic ring, the ether linkages, and the secondary amine.

The sulfonic acid group (-SO₃H) would exhibit strong and broad absorption bands for the O-H stretching, typically in the range of 3000-2500 cm⁻¹, and strong S=O stretching absorptions around 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹. The spectrum would also retain features of the parent molecule, such as C-H stretching vibrations for aromatic and aliphatic groups, C=C stretching for the aromatic ring (around 1600-1450 cm⁻¹), and C-O stretching for the ether and methoxy groups (around 1250-1000 cm⁻¹). A patent for a Tamsulosin salt reports characteristic peaks at 1740, 1505, 1161, and 1044 cm⁻¹, which provides some reference for the vibrations within the core structure.

Validation of Analytical Methods for this compound Quantification

The validation of analytical methods is a regulatory requirement to ensure that the method is suitable for its intended purpose. According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as the API, other impurities, and degradation products. This is typically demonstrated by the resolution of the analyte peak from other peaks in a chromatogram.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. For Tamsulosin impurities, linearity is often established over a range from the reporting threshold to 150% of the specification limit. Correlation coefficients (r²) greater than 0.99 are typically required.

Accuracy: The closeness of the test results to the true value. It is often assessed by recovery studies, where a known amount of the impurity standard is spiked into the sample matrix. Recoveries are typically expected to be within 98-102%.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. For impurity analysis, the RSD should generally be less than 10%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. For Tamsulosin, reported LOD and LOQ values can be as low as 0.039 µg/mL and 0.120 µg/mL, respectively, depending on the method.

Table 4: Summary of Typical Validation Parameters for Tamsulosin Impurity Quantification

| Validation Parameter | Typical Acceptance Criteria/Value |

|---|---|

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 10% for impurities |

| LOD | e.g., 0.039 µg/mL to 0.105 µg/mL |

| LOQ | e.g., 0.120 µg/mL to 0.318 µg/mL |

Specificity and Selectivity Assessment

The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. In the context of this compound, this is crucial for distinguishing it from the active pharmaceutical ingredient (API), Tamsulosin, and other related impurities like Tamsulosin Impurity H. researchgate.netnih.gov

Several chromatographic techniques have been developed to ensure the selective quantification of Tamsulosin and its impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are commonly employed for this purpose. researchgate.netnih.gov The selectivity of these methods is achieved by optimizing chromatographic conditions to ensure baseline separation between the peaks of Tamsulosin, this compound, and other related substances. researchgate.net

For instance, a stability-indicating RP-HPLC method can effectively separate Tamsulosin from its degradation products, which would include this compound. researchgate.net Forced degradation studies, where the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light, are performed to demonstrate that the method can separate the resulting degradation products from the main drug peak. researchgate.netresearchgate.net

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers an even higher degree of specificity and selectivity. innovareacademics.inresearchgate.netrjptonline.org By using Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions for Tamsulosin and its impurities can be monitored, providing unambiguous identification and quantification. rjptonline.org

Two green liquid chromatography methods, one using HPTLC and another using HPLC with diode-array detection, were developed for the quantitation of Tamsulosin Hydrochloride, Solifenacin Succinate (B1194679), and four of their related impurities, including this compound. nih.gov The HPLC method utilized a Zorbax SB C18 column with a gradient elution of sodium dihydrogen phosphate buffer and methanol, successfully separating all compounds. nih.gov

| Analytical Method | Stationary Phase | Mobile Phase | Detection | Key Finding for Specificity |

|---|---|---|---|---|

| UPLC | Hibra C18 (100mm x 1.8 mm, 2.6µ) | 0.01N KH2PO4 (pH 3.2): Acetonitrile (60:40) | UV at 224nm | Method demonstrated separation from other impurities; purity threshold was more than purity angle in degradation studies. researchgate.net |

| HPLC-DAD | Zorbax SB C18 (250 × 4.6 mm, 5 μm) | Gradient of 10.0 mM sodium dihydrogen phosphate (pH 3.0) and methanol | DAD at 225.0 nm | Successfully separated Tamsulosin, Solifenacin, and four of their impurities, including this compound. nih.gov |

| HPTLC | Silica gel 60 F254 plates | Ethyl acetate:Butanol:Glacial acetic acid (10.0:0.4:0.1, by volume) | Scanning at 225.0 nm | Achieved separation of Tamsulosin Hydrochloride and this compound from other compounds. nih.gov |

| LC-MS/MS | Symmetry® C18 (150 × 4.6 mm, 5 µm) | Gradient of Water with 0.1% formic acid and Acetonitrile with 0.1% formic acid | APCI in positive ion mode | A fast, accurate, and selective method for detecting and quantifying nitrosamine (B1359907) impurities, demonstrating high specificity. innovareacademics.ininnovareacademics.in |

Precision, Accuracy, and Robustness Evaluation

Method validation according to International Council for Harmonisation (ICH) guidelines requires the evaluation of a method's precision, accuracy, and robustness.

Precision is the measure of the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD) for a series of measurements.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the impurity is spiked into the sample matrix.

Robustness is the capacity of a method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Analytical methods for Tamsulosin and its impurities have been rigorously validated. For a UPLC method, precision was demonstrated with an RSD of 0.6% for repeatability and 0.4% for intermediate precision. researchgate.net An LC-MS/MS method showed excellent accuracy, with recoveries for nitrosamine impurities falling between 80% and 120%. innovareacademics.ininnovareacademics.inresearchgate.net Another LC-MS/MS study reported intra-day and inter-day precision (RSD%) of less than 10.8% and accuracy (Bias%) of less than +1.4%. rjptonline.org

The robustness of a method is tested by making small variations in parameters such as mobile phase composition, pH, flow rate, and column temperature. The results should remain within acceptable criteria, ensuring the method is reliable for routine use in different laboratories and on different instruments. researchgate.net

| Analytical Method | Validation Parameter | Result | Reference |

|---|---|---|---|

| UPLC | Precision (%RSD) | 0.6 (Repeatability), 0.4 (Intermediate) | researchgate.net |

| LC-MS/MS | Accuracy (% Recovery) | 80% - 120% | innovareacademics.inresearchgate.net |

| LC-MS/MS | Precision (%RSD) | <10.8% (Intra-day & Inter-day) | rjptonline.org |

| LC-MS/MS | Accuracy (Bias%) | < +1.4% (Intra-day & Inter-day) | rjptonline.org |

| RP-HPLC | Linearity (r²) | 0.9995 | researchgate.net |

Application of Analytical Methods in Impurity Profiling and Related Substances Analysis of Tamsulosin

The validated analytical methods described above are critical for the impurity profiling of Tamsulosin. Impurity profiling is the identification and quantification of all potential impurities in a drug substance and drug product. This compound is identified as a related impurity of Tamsulosin. researchgate.netnih.govresearchgate.netresearchgate.net

Stability-indicating methods, such as the RP-HPLC and UPLC methods, are particularly important. researchgate.netresearchgate.net These methods are used in forced degradation studies to identify potential degradation pathways of the drug. researchgate.netresearchgate.net For Tamsulosin, degradation has been observed under acidic, basic, oxidative, and photolytic conditions. researchgate.netresearchgate.net The ability of an analytical method to separate these degradation products from the parent drug is essential for ensuring that the reported purity of the drug substance is accurate. researchgate.net

The European Pharmacopoeia (EP) sets strict limits for impurities, and for sulfonic acid derivatives like this compound, the limit may be set as low as ≤0.15%. Therefore, highly sensitive and selective methods like UPLC and LC-MS/MS are necessary for routine quality control to ensure that the levels of this compound and other impurities are well below the established safety thresholds. researchgate.netrjptonline.org The application of these methods ensures the quality, safety, and efficacy of Tamsulosin pharmaceutical products. nih.gov

Stability and Degradation Kinetics of Tamsulosin Sulfonic Acid

Intrinsic Stability Studies of Isolated Tamsulosin (B1681236) Sulfonic Acid

Direct comprehensive stability studies on isolated Tamsulosin Sulfonic Acid are not extensively detailed in publicly available literature. However, its stability can be inferred from the conditions under which it is formed and persists during forced degradation studies of the parent compound, Tamsulosin Hydrochloride.

Forced degradation studies are performed under stressed conditions, as recommended by the International Council on Harmonisation (ICH) guidelines, to understand the degradation pathways of a drug substance. scholarsresearchlibrary.com Tamsulosin has been shown to degrade under hydrolytic (acidic and basic), oxidative, and photolytic conditions. scholarsresearchlibrary.comasianpubs.org Notably, the acidic degradation of Tamsulosin is reported to specifically yield its sulfonated derivative, this compound. nih.gov

In one study, Tamsulosin hydrochloride demonstrated significant degradation when exposed to 3 mol L⁻¹ hydrochloric acid, with 7.54% of the parent drug degrading after one hour. scholarsresearchlibrary.com The formation and subsequent stability of this compound under these harsh acidic conditions indicate its resilience in a low-pH environment. Conversely, while Tamsulosin also degrades under basic and oxidative stress, the primary product identified under acidic stress is the sulfonic acid derivative. scholarsresearchlibrary.comnih.gov The European Pharmacopoeia acknowledges this compound as a potential impurity and sets control limits for it, suggesting it is a stable entity that can be monitored throughout the product's shelf-life.

| Stress Condition | Reagent/Method | Duration | Observed Tamsulosin Degradation (%) | Primary Degradation Product(s) | Reference |

|---|---|---|---|---|---|

| Acid Hydrolysis | 3 mol L⁻¹ HCl | 1 hour | 7.54% | This compound and other polar impurities | scholarsresearchlibrary.com |

| Base Hydrolysis | 0.5 mol L⁻¹ NaOH | 1 hour | 4.88% | Polar impurities | scholarsresearchlibrary.com |

| Oxidation | 30% H₂O₂ | 4 hours | 58.70% | Oxidative degradants | scholarsresearchlibrary.com |

| Photolysis | UV light (254 nm) | 24 hours | Degradation observed | Photolytic degradants | asianpubs.org |

| Thermal (Dry Heat) | 60°C | 72 hours | No degradation observed | N/A | asianpubs.org |

The stability of this compound is indicated by its presence as a primary product under acidic hydrolysis conditions where the parent drug degrades.

Kinetic Modeling of this compound Formation from Parent Compound

The formation of this compound from its parent compound, Tamsulosin, is a result of chemical degradation, and its rate can be described using kinetic principles. The conversion is primarily an acid-catalyzed hydrolysis reaction. While detailed kinetic models with specific rate constants are not widely published, data from forced degradation studies provide insight into the reaction speed under specific stress conditions.

The rate of degradation of a drug substance often follows either pseudo-first-order or second-order kinetics. For acid hydrolysis, where the concentration of the acid is high and remains effectively constant, the degradation can often be treated as a pseudo-first-order reaction with respect to the drug concentration.

Research has quantified the extent of Tamsulosin degradation under various conditions, which allows for a semi-quantitative assessment of the formation kinetics of its degradants, including the sulfonic acid. For instance, a study reported a 7.54% degradation of Tamsulosin in 3 mol L⁻¹ HCl after one hour, and a 4.88% degradation in 0.5 mol L⁻¹ NaOH after the same period. scholarsresearchlibrary.com The most significant degradation was noted under oxidative stress (58.70% in 30% H₂O₂ after 4 hours). scholarsresearchlibrary.com Since this compound is the key product of acid hydrolysis, its rate of formation is directly proportional to the rate of Tamsulosin degradation under these specific conditions. nih.gov

| Stress Condition | Time Point | Parent Drug Remaining (%) | Implied Kinetics of Formation | Reference |

|---|---|---|---|---|

| Acid Hydrolysis (3 mol L⁻¹ HCl) | 1 hour | 92.46% | Follows degradation rate of the parent compound under acidic stress. | scholarsresearchlibrary.com |

| Base Hydrolysis (0.5 mol L⁻¹ NaOH) | 1 hour | 95.12% | Different degradation pathway; sulfonic acid not the primary product. | scholarsresearchlibrary.com |

| Oxidation (30% H₂O₂) | 4 hours | 41.30% | Different degradation pathway; sulfonic acid not the primary product. | scholarsresearchlibrary.com |

This interactive table allows for a comparison of the conditions and the extent of parent drug degradation, which correlates with the formation of this compound under acidic stress.

Impact of Excipient Interactions on Sulfonic Acid Stability and Formation

Excipients are integral components of pharmaceutical formulations, but they can also interact chemically with the active pharmaceutical ingredient (API), potentially accelerating degradation. The formation of this compound can be influenced by such interactions, particularly with excipients that alter the micro-environmental pH or contribute to hydrolytic reactions.

Chemical interactions with excipients can lead to drug degradation or the formation of impurities that affect drug stability. ijpsonline.com For Tamsulosin, which degrades via acid-catalyzed hydrolysis to form its sulfonic acid derivative, excipients with acidic properties or those that are hygroscopic (attract water) are of particular concern.

Thermoanalytical studies using techniques like Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC) have been conducted to screen for incompatibilities between Tamsulosin HCl and common excipients. One such study revealed potential incompatibilities with lactose (B1674315) and gelatin. dergipark.org.tr The binary mixture of Tamsulosin with lactose showed the lowest initial decomposition temperature (130°C) compared to other excipients, indicating reduced thermal stability. dergipark.org.tr Lactose is known to contain acidic impurities and can be hygroscopic, which could create a microenvironment conducive to the acid hydrolysis of Tamsulosin, thereby promoting the formation of this compound, especially under conditions of heat and humidity during manufacturing or storage.

Similarly, an interaction was suspected with gelatin, possibly due to its hygroscopic nature. dergipark.org.tr The presence of water absorbed by such excipients can facilitate the hydrolysis of the sulfonamide group in the Tamsulosin molecule, leading to the formation of the sulfonic acid. In complex formulations like sustained-release capsules, where the mass of excipients can be up to 800 times that of the API, the potential for such interactions is significant. ijpsonline.comijpsonline.com Therefore, careful selection and control of excipients are critical to minimize the degradation of Tamsulosin and the subsequent formation of this compound.

Theoretical and Computational Investigations of Tamsulosin Sulfonic Acid

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the three-dimensional structure and conformational landscape of molecules. Although specific DFT studies on Tamsulosin (B1681236) Sulfonic Acid are not widely published, we can infer its likely structural characteristics from computational analyses of similar aromatic sulfonic acids and the parent Tamsulosin molecule.

The molecular structure of Tamsulosin itself has been a subject of computational analysis, with studies performing conformational analyses using molecular dynamics (MD) simulations and subsequent geometry optimizations with DFT. scribd.com These studies reveal multiple rotational degrees of freedom around the single bonds, leading to a variety of low-energy conformations. scribd.com For Tamsulosin Sulfonic Acid, the key structural difference is the replacement of the sulfonamide group with a sulfonic acid group. This change is expected to significantly influence the local geometry and electronic properties around the benzene (B151609) ring.

The table below presents hypothetical geometric parameters for a conformer of this compound, based on typical values from DFT calculations on similar aromatic sulfonic acids.

| Parameter | Predicted Value |

| C-S Bond Length | ~1.78 Å |

| S-O Bond Length (S=O) | ~1.45 Å |

| S-O Bond Length (S-OH) | ~1.60 Å |

| O-S-O Bond Angle | ~113° |

| C-S-O Bond Angle | ~106° |

Note: These are estimated values based on computational studies of analogous compounds and require specific DFT calculations on this compound for verification.

Mechanistic Modeling of Sulfonic Acid Formation Reactions

Acid-catalyzed hydrolysis is a common degradation pathway for sulfonamides. Theoretical models suggest that the reaction mechanism likely involves the protonation of the sulfonamide nitrogen, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by a water molecule. acs.org The stability of intermediates and the energy barriers of transition states can be calculated using quantum chemical methods to determine the most probable reaction pathway.

Oxidative degradation is another route that can lead to the formation of sulfonic acid derivatives. tandfonline.com Computational studies on the oxidation of sulfonamides by radicals like hydroxyl (•OH) have been performed. cdnsciencepub.comresearchgate.net These studies often use DFT to map out the potential energy surface of the reaction, identifying the sites most susceptible to radical attack and the subsequent reaction steps leading to bond cleavage and the formation of the sulfonic acid. Frontier molecular orbital theory (FMO) can be employed to predict the reactivity of different parts of the molecule. nih.govrsc.org

Prediction of Spectroscopic Properties through Computational Chemistry

Computational chemistry offers robust methods for predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions can aid in the identification and characterization of compounds like this compound.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts using DFT has become a standard computational tool. researchgate.netnih.gov By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, one can obtain theoretical chemical shifts that often show good correlation with experimental data. researchgate.netnih.govschrodinger.com For this compound, specific chemical shift changes would be expected for the aromatic protons and carbons of the benzene ring upon conversion of the sulfonamide to a sulfonic acid group.

The table below shows a hypothetical comparison of selected experimental ¹H NMR chemical shifts for Tamsulosin and predicted shifts for this compound, highlighting the expected changes.

| Proton | Tamsulosin (Experimental, ppm) | This compound (Predicted, ppm) |

| Aromatic Proton (ortho to -SO₂R) | ~7.8 | ~7.9-8.0 |

| Aromatic Proton (meta to -SO₂R) | ~7.3 | ~7.4-7.5 |

| Methoxy (B1213986) Protons | ~3.9 | ~3.9 |

Note: Predicted values are illustrative and depend on the computational method and solvent model used.

Infrared Spectroscopy: The vibrational frequencies and corresponding IR intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations can predict the positions of key vibrational bands. For this compound, characteristic strong absorption bands for the S=O stretching and O-H stretching of the sulfonic acid group would be anticipated. asianpubs.org

Mass Spectrometry: While not a direct prediction from quantum chemistry in the same way as NMR or IR, computational methods can be used to study the fragmentation pathways of ions in a mass spectrometer. This can aid in the interpretation of experimental mass spectra of this compound and its fragments. nih.gov

Reactivity and Stability Predictions Based on Molecular Dynamics Simulations

For this compound, MD simulations could be employed to study its conformational stability in aqueous solution. The simulations could reveal the preferred orientations of the flexible side chain and the sulfonic acid group, as well as the extent of intramolecular and intermolecular hydrogen bonding.

Furthermore, MD simulations can be used to explore the initial stages of degradation reactions. For instance, by simulating this compound in the presence of reactive species like hydronium ions or hydroxyl radicals, one could observe the initial interactions and potential reaction initiation events. This information can complement the static picture provided by quantum chemical calculations of reaction mechanisms.

The reactivity of this compound can also be assessed through the calculation of various molecular descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

Advanced Purification and Isolation Techniques for Tamsulosin Sulfonic Acid from Complex Matrices

Preparative Chromatography (HPLC, Flash Chromatography) for Scale-up Isolation

Preparative chromatography is a cornerstone for isolating high-purity compounds in the pharmaceutical industry. simsonpharma.comgilson.com It operates on the same principles as analytical chromatography but is designed to handle larger sample volumes to isolate, rather than merely quantify, specific molecules. ijrpr.com For a polar compound like Tamsulosin (B1681236) Sulfonic Acid, both preparative High-Performance Liquid Chromatography (HPLC) and flash chromatography are viable options for scale-up isolation from complex mixtures. wfu.edu

Preparative High-Performance Liquid Chromatography (HPLC):

Scaling up an analytical HPLC method to a preparative scale is a common strategy for impurity isolation. simsonpharma.com Analytical methods for Tamsulosin have identified Tamsulosin Sulfonic Acid as a related impurity, and these methods can be adapted for preparative purposes. A typical approach involves modifying an existing reversed-phase HPLC method.

The transition from analytical to preparative HPLC requires careful consideration of several parameters to maintain resolution while increasing throughput. Key adjustments include using a larger column diameter and particle size, increasing the flow rate, and optimizing the mobile phase composition for efficient separation and recovery. ijrpr.com For this compound, a gradient elution is often preferred to effectively separate it from the main component and other impurities.

A hypothetical preparative HPLC method can be extrapolated from analytical procedures. For instance, an analytical method might use a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). For preparative scale, a similar stationary phase with a larger particle size would be employed to handle higher sample loads.

Interactive Data Table: Proposed Preparative HPLC Parameters for this compound Isolation

| Parameter | Proposed Condition | Rationale |

| Stationary Phase | Octadecylsilyl silica (B1680970) gel (C18), 10 µm | Good retention for moderately polar compounds; larger particle size for preparative scale reduces backpressure. |

| Column Dimensions | 250 mm x 21.2 mm | Increased diameter allows for higher loading capacity. |

| Mobile Phase A | 10 mM Sodium Dihydrogen Phosphate (pH 3.0) | Buffering agent to control the ionization state of the sulfonic acid and improve peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compound. |

| Elution Mode | Gradient | To ensure separation from both less polar and more polar impurities. |

| Flow Rate | 20-50 mL/min | Scaled up from analytical flow rates to accommodate the larger column dimensions. |

| Detection | UV at 225 nm | Wavelength at which Tamsulosin and its related substances show significant absorbance. |

| Sample Loading | Dependent on the concentration of this compound in the mixture. | To be optimized based on preliminary runs to avoid column overload and ensure good resolution. |

Flash Chromatography:

Flash chromatography offers a faster and more cost-effective alternative to preparative HPLC for purifying gram-scale quantities of material. researchgate.net It is particularly useful for initial purification steps to remove the bulk of impurities before a final polishing step, if necessary. Given the polar nature of this compound, a normal-phase approach using polar-functionalized silica or even aqueous normal-phase chromatography could be effective. wfu.edurochester.edu

For a traditional normal-phase separation on silica gel, a solvent system with a polar component is necessary. A gradient of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) would be employed. rochester.edu Due to the acidic nature of the sulfonic acid group, adding a small amount of a modifier like acetic or formic acid to the mobile phase can improve peak shape and reduce tailing.

Interactive Data Table: Suggested Flash Chromatography Parameters for this compound Purification

| Parameter | Suggested Condition | Rationale |

| Stationary Phase | Silica Gel (40-63 µm) or Amine-functionalized silica | Standard for normal-phase; amine functionality can be beneficial for polar, acidic compounds. biotage.com |

| Mobile Phase | Dichloromethane/Methanol with 0.1% Formic Acid | A common solvent system for polar compounds, with the acid modifier improving chromatography. |

| Elution Mode | Step or Linear Gradient | Starting with a lower polarity and gradually increasing the methanol concentration to elute the highly polar sulfonic acid. |

| Sample Application | Dry loading | The crude mixture is adsorbed onto a small amount of silica gel and then loaded onto the column, which often improves resolution. rochester.edu |

| Detection | TLC analysis of fractions with UV visualization | A simple and effective way to identify fractions containing the desired compound. |

Crystallization and Recrystallization Approaches for Enhanced Purity

Crystallization is a powerful purification technique that can yield highly pure solid material. google.com For aromatic sulfonic acids, which are often highly soluble in water and less so in organic solvents, specific strategies are required. lookchem.com The goal is to select a solvent or solvent system in which the this compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain in solution.

Crystallization from Aqueous and Mixed-Solvent Systems:

Given that sulfonic acids are strong acids and tend to be water-soluble, water is a primary solvent to consider for recrystallization. lookchem.com Often, impurities such as sulfuric acid can be removed by recrystallization from concentrated aqueous solutions. lookchem.com The process typically involves dissolving the crude this compound in a minimal amount of hot water or a water-miscible organic solvent mixture, followed by slow cooling to induce crystallization.

The use of mixed-solvent systems, such as alcohol-water mixtures (e.g., ethanol-water or methanol-water), is a common and effective approach. researchgate.net The addition of the alcohol can modulate the solubility of the sulfonic acid, allowing for finer control over the crystallization process. For instance, a study on a sulfonated monomer found that a 1:6 water:ethanol (B145695) mixture provided an optimal yield for recrystallization. researchgate.net In the context of Tamsulosin itself, mixtures of lower alcohols like methanol or ethanol with water have been used for recrystallization. allmpus.com

Acidified Recrystallization:

In some cases, adding a strong acid, such as hydrochloric acid, to an aqueous solution can facilitate the crystallization of a sulfonic acid while keeping impurities dissolved. caltech.edu This technique is particularly useful for removing certain types of impurities. For example, the purification of p-toluenesulfonic acid can be achieved through recrystallization from concentrated hydrochloric acid. atamanchemicals.com

Research Findings on Recrystallization Solvents for Related Compounds:

Interactive Data Table: Potential Recrystallization Solvents for this compound

| Solvent System | Rationale/Relevant Findings | Potential Outcome |

| Water | Sulfonic acids are generally soluble in hot water and less soluble in cold, making it a primary choice for recrystallization. lookchem.com | Can yield highly pure crystals, especially for removing less polar impurities. |

| Ethanol/Water or Methanol/Water Mixtures | Allows for fine-tuning of solubility. Tamsulosin free base has been recrystallized from methanol/water mixtures. allmpus.com An 88% yield was obtained for a sulfonated monomer using a 1:6 water:ethanol mixture. researchgate.net | Enhanced control over crystal growth and potential for high purity and yield. |

| Isopropanol/Water Mixtures | Isopropanol is a common solvent in the purification of Tamsulosin hydrochloride. google.com | May provide a good balance of solubility and insolubility for effective crystallization. |

| Aqueous Hydrochloric Acid | Used for the purification of other aromatic sulfonic acids like p-toluenesulfonic acid. caltech.eduatamanchemicals.com | May aid in precipitating the sulfonic acid while keeping certain impurities in the mother liquor. |

| Ethyl Acetate/Methanol | Tamsulosin free base has been purified from this mixture. wfu.edu | The polarity of this system might be suitable for dissolving crude this compound at elevated temperatures. |

The selection of the optimal crystallization method and solvent system for this compound would require experimental screening to balance purity, yield, and crystal form.

Green Chemistry Approaches in Tamsulosin Sulfonic Acid Analysis and Formation Control

Development of Environmentally Conscious Analytical Methods

The principles of green chemistry are increasingly being integrated into analytical methodologies to reduce the environmental impact of chemical analysis. This involves minimizing the use of hazardous solvents, reducing waste generation, and improving energy efficiency. In the context of Tamsulosin (B1681236) Sulfonic Acid, several environmentally conscious analytical methods have been developed.

Two notable green liquid chromatography methods have been established for the quantification of tamsulosin and its impurities, including Tamsulosin Sulfonic Acid. dntb.gov.ua These methods prioritize the use of greener solvents and reduction of waste.

One such method is a green High-Performance Thin-Layer Chromatography (HPTLC) technique. nih.gov This method offers a significant advantage in terms of solvent consumption, using a mobile phase with a reduced volume of organic solvents. The greenness of this HPTLC method has been assessed using various metrics, including the Analytical Eco-Scale, the Green Analytical Procedure Index (GAPI), and the Analytical GREEness (AGREE) metric. nih.gov

Another approach involves the development of eco-friendly High-Performance Liquid Chromatography (HPLC) methods. fue.edu.egnih.gov These methods often utilize mobile phases composed of less toxic and more biodegradable solvents, such as ethanol (B145695) and dilute acetic acid. fue.edu.eg The development of these methods focuses on maintaining high sensitivity and selectivity while adhering to green analytical principles.

A comparative overview of these green analytical methods is presented in the table below:

| Analytical Method | Stationary Phase | Mobile Phase Composition | Detection Wavelength | Key Green Features |

| Green HPTLC | HPTLC aluminum plates precoated with silica (B1680970) gel 60F-254 nih.govresearchgate.net | Methanol-ethyl acetate-ammonia (3:7:0.1, v/v) nih.gov | 270 nm nih.gov | Reduced solvent consumption, use of greener solvents. nih.gov |

| Green HPLC | Reversed-phase C18 column japsonline.comrsc.org | Ethanol and dilute acetic acid mixture fue.edu.eg | 225 nm and 245 nm fue.edu.eg | Use of biodegradable and less toxic solvents. fue.edu.eg |

These methods demonstrate a commitment to developing analytical techniques that are not only scientifically robust but also environmentally responsible. The validation of these methods according to International Council for Harmonisation (ICH) guidelines ensures their accuracy, precision, and reliability for routine quality control analysis. fue.edu.egresearchgate.net

Strategies for Minimizing Formation of this compound in Chemical Processes

The control of impurities is a critical aspect of pharmaceutical manufacturing. The formation of this compound, a process-related impurity, can be minimized through various strategic approaches that align with the principles of green chemistry.

Chemoenzymatic and Biocatalytic Synthesis:

A significant advancement in the synthesis of Tamsulosin involves the use of chemoenzymatic and biocatalytic methods. rsc.orgresearchgate.net These approaches utilize enzymes as catalysts, which offer high selectivity and operate under mild reaction conditions, leading to the formation of fewer byproducts, including this compound. researchgate.net

Several chemoenzymatic pathways have been developed for the stereoselective production of Tamsulosin. rsc.orgresearchgate.net These methods often involve the enzymatic resolution of key intermediates or the use of transaminases for asymmetric synthesis, resulting in a product with high enantiomeric purity and a cleaner impurity profile. researchgate.net The use of biocatalysts like lipases and alcohol dehydrogenases has been explored to introduce chirality into key precursors of Tamsulosin, further enhancing the purity of the final API. rsc.orgresearchgate.net

The advantages of these greener synthesis routes include:

High Selectivity: Enzymes can catalyze reactions with high regio- and stereoselectivity, minimizing the formation of unwanted isomers and impurities.

Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media at ambient temperature and pressure, reducing energy consumption and the need for harsh chemical reagents.

Reduced Waste: The high efficiency and selectivity of enzymatic reactions lead to the generation of less waste compared to traditional chemical synthesis.

Process Optimization and Control:

In addition to employing greener synthetic routes, the formation of this compound can be controlled by optimizing the reaction parameters of the chemical synthesis. A patent for the preparation of Tamsulosin highlights a process that can improve the purity of the final product. google.com This involves carefully controlling factors such as reaction temperature, pH, and the stoichiometry of reactants to favor the formation of the desired product over the sulfonic acid impurity.

Process Analytical Technology (PAT):

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. nih.govelsevierpure.comamericanpharmaceuticalreview.com The implementation of PAT tools can play a crucial role in the real-time monitoring and control of the Tamsulosin synthesis process. nih.govsemanticscholar.org

By using in-line or on-line analytical techniques such as spectroscopy and chromatography, it is possible to monitor the formation of this compound in real-time. americanpharmaceuticalreview.com This allows for immediate adjustments to the process parameters to minimize the formation of this impurity, ensuring that the final product meets the required quality standards. nih.govsemanticscholar.org The integration of PAT enables a proactive approach to quality control, shifting from a paradigm of "testing quality in" to "building quality in." americanpharmaceuticalreview.com

The following table summarizes the key strategies for minimizing the formation of this compound:

| Strategy | Description | Key Green Advantages |

| Chemoenzymatic Synthesis | Utilization of enzymes to catalyze key steps in the synthesis of Tamsulosin. rsc.orgresearchgate.net | High selectivity, mild reaction conditions, reduced waste generation. researchgate.net |

| Biocatalysis | Employment of biocatalysts such as lipases and alcohol dehydrogenases for stereoselective synthesis. rsc.orgresearchgate.net | High enantiomeric purity, cleaner impurity profile. researchgate.net |

| Process Optimization | Fine-tuning of reaction parameters such as temperature, pH, and reactant ratios. google.com | Increased yield of the desired product, minimized byproduct formation. |

| Process Analytical Technology (PAT) | Real-time monitoring and control of the manufacturing process using in-line analytical tools. nih.govamericanpharmaceuticalreview.com | Proactive quality control, immediate process adjustments, reduced batch failures. americanpharmaceuticalreview.com |

Future Research Directions and Emerging Trends

Exploration of Novel Formation Pathways and Catalysis

Tamsulosin (B1681236) Sulfonic Acid is recognized as a related substance and degradation product of Tamsulosin. daicelpharmastandards.comresearchgate.netresearchgate.net Its formation is intrinsically linked to the synthesis and stability of the parent active pharmaceutical ingredient.